3-(Propan-2-yl)furan-2-carboxylic acid
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Overview
Description
3-(Propan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a furan ring substituted with a propan-2-yl group and a carboxylic acid group, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 3-(Propan-2-yl)furan-2-carboxylic acid can be achieved through several routes. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde . Industrial production methods typically involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(Propan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Major products formed from these reactions include brominated intermediates, phosphonates, and various substituted furan derivatives .
Scientific Research Applications
3-(Propan-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, and the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity . The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
3-(Propan-2-yl)furan-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Propan-2-yl)furan-3-carboxylic acid: This compound has a similar structure but with the propan-2-yl group and carboxylic acid group positioned differently on the furan ring.
3-(2-Furyl)propionic acid: This compound features a furan ring with a propionic acid side chain, differing in the position and type of substituents.
Benzofuran derivatives: These compounds contain a fused benzene and furan ring, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-propan-2-ylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQXYUJERMCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18454-84-7 |
Source
|
Record name | 3-(propan-2-yl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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